
Levomethadyl acetate
概要
説明
レバセチルメタドールは、レボメタジル酢酸としても知られており、メタドンと構造的に類似した合成オピオイドです。主にオピオイド依存症の治療と管理に使用されます。 レバセチルメタドールは、その活性代謝物により、作用時間が長いことが特徴です .
準備方法
レバセチルメタドールは、一連の化学反応によって合成されます。合成経路には、メタドンの誘導体であるメタドールのアセチル化が含まれます。反応条件は通常、アセチル化剤として無水酢酸を使用し、ジクロロメタンなどの適切な溶媒を使用します。 反応は、制御された温度と圧力の条件下で行われ、所望の生成物が得られるようにします .
化学反応の分析
レバセチルメタドールは、以下を含む様々な化学反応を起こします。
酸化: レバセチルメタドールは酸化されて、対応するN-オキシド誘導体を形成することができます。
還元: この化合物は、還元されて、脱メチル化代謝物であるノル-LAAMとジノル-LAAMを形成することができます。
置換: レバセチルメタドールは求核置換反応を起こすことができ、酢酸基が他の求核剤に置き換えられます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 .
科学研究への応用
レバセチルメタドールは、いくつかの科学研究の応用があります。
化学: オピオイド検出のための分析方法の開発における分析化学の基準化合物として使用されます。
生物学: レバセチルメタドールは、オピオイドの薬物動態と薬力学を調査する研究で使用されます。
医学: オピオイド依存症の治療における有効性と安全性を研究するための臨床研究で使用されます。
科学的研究の応用
Levomethadyl acetate hydrochloride (LAAM), also known as this compound, is a medication approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of opioid dependence . LAAM is a µ-opioid agonist that, similar to methadone, provides opioid blockade and has good oral bioavailability .
Scientific Research Applications
Efficacy in Opioid Dependence Treatment
LAAM is effective in treating opioid dependence because it reduces the need for daily administration compared to methadone . A study comparing LAAM, buprenorphine, and methadone found that LAAM (administered three times a week) substantially reduced the use of illicit opioids compared to low-dose methadone .
Eissenberg et al. conducted a randomized, controlled study with three treatment groups receiving different LAAM doses on Mondays, Wednesdays, and Fridays: low-dose (25 mg, 25 mg, 35 mg), medium-dose (50 mg, 50 mg, 70 mg), and high-dose (100 mg, 100 mg, 140 mg) . The Friday dosages were higher to compensate for the longer interval between Friday and Monday . The results indicated that abstinence from opioid use, verified by urine samples, increased with higher LAAM dosages. Specifically, 34% of the high-dose group remained abstinent for four consecutive weeks, compared to 11% and 14% in the low- and medium-dose groups, respectively .
Comparison with Other Treatments
A 17-week randomized study compared LAAM (75 to 115 mg), buprenorphine (16 to 32 mg), high-dose methadone (60 to 100 mg), and low-dose methadone (20 mg) . The mean number of days patients remained in the study was significantly higher for those receiving LAAM (89 days), buprenorphine (96 days), and high-dose methadone (105 days) compared to low-dose methadone (70 days) . The percentage of patients with 12 or more consecutive opioid-negative urine specimens was 36% in the LAAM group, 26% in the buprenorphine group, 28% in the high-dose methadone group, and 8% in the low-dose methadone group .
Dose-Related Efficacy
The clinical efficacy of LAAM is positively related to the dose . High-dose LAAM (100 mg three times a week) was most effective at reducing opioid use and craving, although it was associated with a greater incidence of adverse effects .
Patient Acceptability and Harm Reduction
LAAM is generally acceptable to most patients and effectively suppresses withdrawal symptoms . Self-reported weekly IV drug use showed significant reductions in IV opiate and other drug use among patients in all LAAM groups. Non-IV drug use also decreased, though less dramatically .
Data Table: Comparison of Opioid Dependence Treatments
Case Studies
- Objective : To compare the clinical efficacy of different doses of LAAM in treating opioid dependence.
- Method : Randomized, controlled study with 180 opioid-dependent volunteers assigned to low-dose, medium-dose, and high-dose LAAM groups.
- Results : Higher LAAM doses were more effective in decreasing heroin use. After 16 weeks, patients in the high-dose group reported heroin use on 2.5 days of the previous 30, compared to 4.1 and 6.3 days in the medium- and low-dose groups, respectively.
- Objective : To compare LAAM, buprenorphine, and methadone in the treatment of opioid dependence.
- Method : 17-week randomized study of 220 patients comparing LAAM, buprenorphine, and high-dose and low-dose methadone.
- Results : LAAM, buprenorphine, and high-dose methadone substantially reduced the use of illicit opioids compared to low-dose methadone.
作用機序
レバセチルメタドールは、μ-オピオイド受容体の作動薬として作用することで効果を発揮します。また、α3β4ニューロン性ニコチン性アセチルコリン受容体の強力な非競合的アンタゴニストとしても作用します。この化合物は、広範囲な初回通過代謝を受けて、ノル-LAAMとジノル-LAAMという活性な脱メチル化代謝物を生成し、これらは親薬物よりも強力です。 これらの代謝物は、さらに薬物の長い作用時間に貢献します .
類似化合物との比較
レバセチルメタドールは、メタドンやアセチルメタドールなどの他の合成オピオイドに似ています。その活性代謝物により、作用時間が長いです。メタドンと比較して、レバセチルメタドールは投与回数が少なく、患者にとってより便利な選択肢となります。類似の化合物には以下が含まれます。
メタドン: 鎮痛とオピオイド依存症治療に使用される合成オピオイド。
アセチルメタドール: レバセチルメタドールと類似した合成オピオイドですが、作用時間が短いです。
ブプレノルフィン: オピオイド依存症の治療に使用される部分的オピオイド作動薬
生物活性
Levomethadyl acetate (LAAM) is a synthetic opioid agonist primarily used in the treatment of opioid dependence. Approved by the FDA in 1993, LAAM offers a unique pharmacological profile that distinguishes it from other opioids like methadone. This article explores the biological activity, pharmacokinetics, efficacy, and safety of this compound, including relevant case studies and research findings.
This compound acts primarily as a µ-opioid receptor agonist , similar to methadone. Its biological activity is characterized by:
- Opioid Receptor Interaction : LAAM binds to µ-opioid receptors, leading to analgesic effects and opioid blockade. It also interacts with other receptors, including neuronal acetylcholine receptor subunits, where it exhibits antagonistic properties .
- Metabolism : LAAM undergoes extensive first-pass metabolism, converting into two active metabolites: nor-levomethadyl acetate and dinor-levomethadyl acetate. These metabolites are more potent than the parent compound, contributing significantly to its therapeutic effects .
- Pharmacokinetics : The drug has a half-life of approximately 2.6 days , allowing for thrice-weekly dosing regimens . This extended half-life is advantageous for maintaining stable plasma levels and reducing withdrawal symptoms.
Efficacy in Opioid Dependence Treatment
Numerous studies have evaluated the efficacy of this compound in treating opioid dependence:
- Dosing Regimens : Clinical trials have compared various dosing strategies. For instance, a study at Johns Hopkins University involved patients receiving doses of 25 mg, 50 mg, and 100 mg thrice weekly. Results indicated that higher doses correlated with increased rates of abstinence from heroin use .
Dose Group | Days of Heroin Use (Last 30 Days) | Abstinence Rate (%) |
---|---|---|
Low Dose (25 mg) | 6.3 | 11 |
Medium Dose (50 mg) | 4.1 | 14 |
High Dose (100 mg) | 2.5 | 34 |
- Retention Rates : In a comparative study involving LAAM and methadone, retention rates were observed to be lower for LAAM during induction phases; however, long-term retention was comparable once patients stabilized on treatment .
Safety Profile
While this compound is generally considered safe when used as directed, its safety profile includes some notable concerns:
- Adverse Effects : Common side effects include constipation and sedation. Cardiac arrhythmias have been reported, particularly at higher doses or in patients with pre-existing conditions, prompting caution in prescribing .
- Patient Acceptability : Despite its efficacy, some studies suggest that patient retention may be lower with LAAM compared to methadone during initial treatment phases due to the longer intervals between doses .
Case Studies and Research Findings
Several case studies have provided insights into the real-world application of this compound:
- Multisite Open-Label Study : A multisite trial evaluated the safety and efficacy of LAAM across multiple treatment centers, reporting significant reductions in illicit opioid use among participants .
- Comparative Effectiveness Research : A study comparing this compound with buprenorphine and high-dose methadone found that while all treatments reduced illicit opioid use significantly, LAAM had a higher percentage of patients achieving consecutive opioid-negative urine tests compared to low-dose methadone .
特性
Key on ui mechanism of action |
Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |
---|---|
CAS番号 |
1477-40-3 |
分子式 |
C23H31NO2 |
分子量 |
353.5 g/mol |
IUPAC名 |
[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |
InChIキー |
XBMIVRRWGCYBTQ-AVRDEDQJSA-N |
SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
異性体SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
正規SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
外観 |
Solid powder |
Key on ui other cas no. |
1477-40-3 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
15 mg/mL 1.79e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。